4-(Nona-2,7-dien-5-yl)pyridine

Catalog No.
S8056188
CAS No.
13573-44-9
M.F
C14H19N
M. Wt
201.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Nona-2,7-dien-5-yl)pyridine

CAS Number

13573-44-9

Product Name

4-(Nona-2,7-dien-5-yl)pyridine

IUPAC Name

4-[(2E,7E)-nona-2,7-dien-5-yl]pyridine

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

InChI

InChI=1S/C14H19N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h3-6,9-13H,7-8H2,1-2H3/b5-3+,6-4+

InChI Key

ABNCIWHCOXTEEZ-GGWOSOGESA-N

SMILES

CC=CCC(CC=CC)C1=CC=NC=C1

Canonical SMILES

CC=CCC(CC=CC)C1=CC=NC=C1

Isomeric SMILES

C/C=C/CC(C1=CC=NC=C1)C/C=C/C

4-(Nona-2,7-dien-5-yl)pyridine is an organic compound classified under the pyridine family, characterized by a pyridine ring substituted with a nona-2,7-dien-5-yl group. Pyridines are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound has garnered attention for its unique structure, which combines the properties of both the pyridine ring and the extended alkene chain, potentially enhancing its reactivity and biological activity.

  • Oxidation: This compound can be oxidized to form pyridine N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the double bonds in the nona-2,7-dien-5-yl group to single bonds, yielding saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method employed for this purpose.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, allowing for the formation of various substituted pyridine derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

Research into the biological activity of 4-(Nona-2,7-dien-5-yl)pyridine indicates potential antimicrobial and anticancer properties. The compound's interaction with biological systems may involve modulation of specific enzymes or receptors, leading to inhibition or activation of critical biochemical pathways. Preliminary studies suggest that it could serve as a lead compound for developing therapeutic agents targeting various diseases .

The synthesis of 4-(Nona-2,7-dien-5-yl)pyridine typically involves coupling a pyridine derivative with a nona-2,7-dien-5-yl precursor. One prevalent method is the Suzuki coupling reaction, where a boronic acid derivative of the nona-2,7-dien-5-yl group reacts with a halogenated pyridine in the presence of a palladium catalyst and a base. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications. Continuous flow processes may also be employed to enhance efficiency during large-scale production .

4-(Nona-2,7-dien-5-yl)pyridine has several applications across different fields:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
  • Biology: Investigated for its potential biological activities, particularly in antimicrobial and anticancer research.
  • Medicine: Ongoing research aims to explore its therapeutic potential in treating various diseases.
  • Industry: Employed in developing new materials with specific properties such as conductivity and fluorescence .

The interaction studies of 4-(Nona-2,7-dien-5-yl)pyridine focus on its ability to bind to specific molecular targets within biological systems. These interactions may lead to significant biochemical effects such as enzyme inhibition or receptor modulation. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-(Nona-2,7-dien-5-yl)pyridine:

  • 4-(1,1-Di-2-butenyl-3-pentenyl)pyridine: This compound features a complex alkenyl chain similar to that of 4-(Nona-2,7-dien-5-yl)pyridine but differs in its substitution pattern on the pyridine ring.
  • Pyridine N-Oxide Derivatives: These compounds are formed through oxidation reactions of pyridines and exhibit different physical and chemical properties compared to 4-(Nona-2,7-dien-5-yl)pyridine.
  • Bipyridine Derivatives: These compounds contain two pyridine rings linked together and are often used in coordination chemistry due to their chelating abilities.

Uniqueness

The uniqueness of 4-(Nona-2,7-dien-5-yl)pyridine lies in its combination of an extended alkene chain with a pyridine core, which may enhance its reactivity compared to simpler pyridines or other derivatives lacking such substituents. Its potential applications in medicinal chemistry further distinguish it from related compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

201.151749610 g/mol

Monoisotopic Mass

201.151749610 g/mol

Heavy Atom Count

15

UNII

T3FX2Y2Z7G

General Manufacturing Information

Pyridine, 4-[1-(2-buten-1-yl)-3-penten-1-yl]-: INACTIVE

Dates

Last modified: 11-23-2023

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